molecular formula C29H36N2O B12639218 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile CAS No. 920751-53-7

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B12639218
CAS No.: 920751-53-7
M. Wt: 428.6 g/mol
InChI Key: BRZSIVXGKHEWOA-UHFFFAOYSA-N
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Description

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes a long aliphatic chain and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with 4-bromobenzene-1,2-dicarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield aliphatic hydrocarbons.

Scientific Research Applications

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of a long aliphatic chain and aromatic rings with dicarbonitrile groups. This structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

920751-53-7

Molecular Formula

C29H36N2O

Molecular Weight

428.6 g/mol

IUPAC Name

4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3

InChI Key

BRZSIVXGKHEWOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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